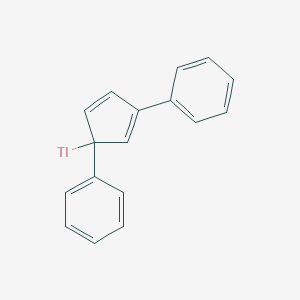![molecular formula C28H60OSi6 B14278926 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde CAS No. 171620-65-8](/img/structure/B14278926.png)
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is a highly sterically demanding compound known for its unique structural properties. The compound features three bis(trimethylsilyl)methyl groups attached to a benzaldehyde core, which significantly influences its reactivity and stability. This compound is often used in organic synthesis and materials science due to its ability to stabilize highly reactive intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde typically involves the reaction of 2,4,6-tris(bromomethyl)benzaldehyde with bis(trimethylsilyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bis(trimethylsilyl)methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzoic acid.
Reduction: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for reactive intermediates and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to stabilize reactive intermediates and enhance the bioavailability of active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde involves its ability to stabilize highly reactive intermediates through steric hindrance. The bulky bis(trimethylsilyl)methyl groups create a protective environment around the reactive center, preventing unwanted side reactions and decomposition. This stabilization is crucial in various chemical transformations, allowing for the selective formation of desired products.
類似化合物との比較
Similar Compounds
2,4,6-Tris(trifluoromethyl)benzaldehyde: Another sterically demanding compound with trifluoromethyl groups instead of bis(trimethylsilyl)methyl groups.
2,4,6-Tris(tert-butyl)benzaldehyde: Features tert-butyl groups, providing steric hindrance similar to bis(trimethylsilyl)methyl groups.
2,4,6-Tris(trimethylsilyl)benzaldehyde: Contains trimethylsilyl groups, offering steric protection but with different electronic properties.
Uniqueness
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is unique due to the combination of steric hindrance and electronic effects provided by the bis(trimethylsilyl)methyl groups. This combination enhances its ability to stabilize reactive intermediates and makes it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
171620-65-8 |
|---|---|
分子式 |
C28H60OSi6 |
分子量 |
581.3 g/mol |
IUPAC名 |
2,4,6-tris[bis(trimethylsilyl)methyl]benzaldehyde |
InChI |
InChI=1S/C28H60OSi6/c1-30(2,3)26(31(4,5)6)22-19-23(27(32(7,8)9)33(10,11)12)25(21-29)24(20-22)28(34(13,14)15)35(16,17)18/h19-21,26-28H,1-18H3 |
InChIキー |
PGCRYGLXISWIOV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)C=O)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)



![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)




![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
